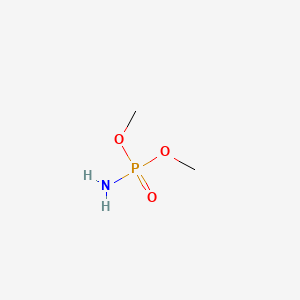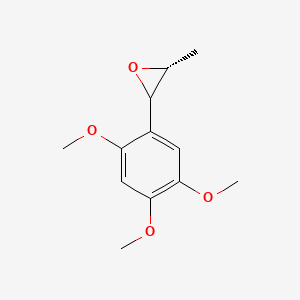
7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a benzo(e)perimidinone core with various substituents, including a bromine atom, a methylphenyl group, and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” typically involves multi-step organic reactions. The process may start with the formation of the benzo(e)perimidinone core, followed by the introduction of the bromine atom and the amino groups through substitution reactions. Common reagents used in these reactions include brominating agents, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzo(e)perimidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” include other benzo(e)perimidinone derivatives with different substituents. Examples include:
- “7H-Benzo(e)perimidin-7-one, 4-chloro-6-((4-methylphenyl)amino)-2-phenyl-”
- “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-ethylphenyl)amino)-2-phenyl-”
Uniqueness
The uniqueness of “7H-Benzo(e)perimidin-7-one, 4-bromo-6-((4-methylphenyl)amino)-2-phenyl-” lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom and the specific arrangement of the amino and phenyl groups can result in unique properties compared to other similar compounds.
Propiedades
Número CAS |
40677-64-3 |
|---|---|
Fórmula molecular |
C28H18BrN3O |
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
4-bromo-6-(4-methylanilino)-2-phenylbenzo[e]perimidin-7-one |
InChI |
InChI=1S/C28H18BrN3O/c1-16-11-13-18(14-12-16)30-22-15-21(29)26-24-23(22)27(33)20-10-6-5-9-19(20)25(24)31-28(32-26)17-7-3-2-4-8-17/h2-15,30H,1H3 |
Clave InChI |
KJOUJMUHDGAICT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=C3C4=C2C(=O)C5=CC=CC=C5C4=NC(=N3)C6=CC=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






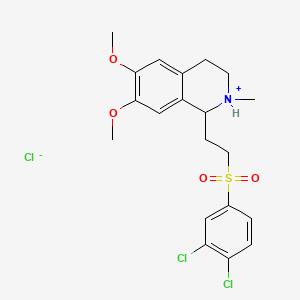


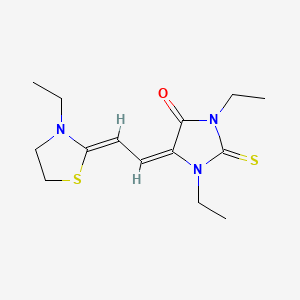
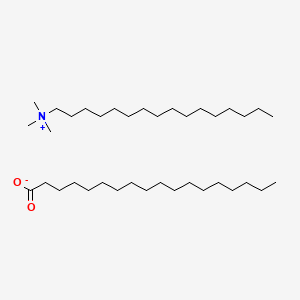
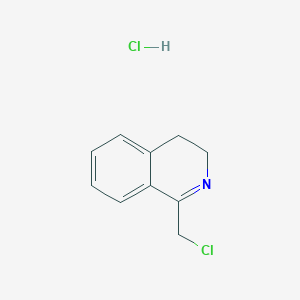
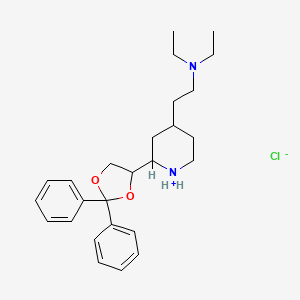
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
